

Foreword: The Unique Value of Constrained Scaffolds in Modern Drug Discovery

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Compound of Interest

Compound Name: Ethyl 1-(aminomethyl)cyclopropanecarboxylate

Cat. No.: B112591

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In the landscape of medicinal chemistry, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is perpetual. Among the myriad of structural motifs employed, strained ring systems, particularly the cyclopropane ring, have emerged as powerful tools for molecular design. The rigid, three-dimensional nature of the cyclopropyl group offers a level of conformational constraint that is highly sought after, allowing for precise orientation of functional groups and improved interaction with biological targets.^{[1][2]} This guide focuses on **Ethyl 1-(aminomethyl)cyclopropanecarboxylate**, a versatile building block that embodies the strategic advantages of this unique scaffold. By providing both a primary amine and an ester functionality on a compact, rigid core, this molecule serves as a critical starting point for the synthesis of complex pharmaceutical agents. This document provides an in-depth exploration of its properties, synthesis, and applications, designed for the discerning researcher and drug development professional.

Section 1: Core Characteristics and Structural Significance

Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a disubstituted cyclopropane derivative. It is a non-proteinogenic amino acid ester, meaning it mimics the structure of natural amino acids but with a conformationally restricted backbone. This restriction is the cornerstone of its utility in drug design.^[2]

The molecule's structure is deceptively simple, yet it confers several advantageous properties:

- **Metabolic Stability:** The cyclopropane ring's strong C-C and C-H bonds are less susceptible to metabolic degradation compared to aliphatic chains, often leading to improved in vivo half-life of drug candidates.[\[1\]](#)[\[2\]](#)
- **Three-Dimensionality:** It introduces a well-defined spatial arrangement of its substituents, which can enhance binding potency and selectivity by locking the molecule into a bioactive conformation.[\[3\]](#)
- **Novel Chemical Space:** As a synthetic building block, it allows chemists to explore novel chemical space, moving away from saturated, "flat" molecules towards more complex, sp^3 -rich architectures that often yield better clinical success rates.

This compound is most commonly available as the free base (a liquid) or as a more stable hydrochloride salt (a solid), which aids in handling and storage.[\[4\]](#)[\[5\]](#)[\[6\]](#) Its primary applications lie in the synthesis of enzyme inhibitors, receptor modulators, and other complex molecular probes where precise conformational control is paramount.[\[7\]](#)[\[8\]](#)

Section 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and development.

Data Presentation: Key Properties

Property	Value	Source(s)
IUPAC Name	ethyl 1-(aminomethyl)cyclopropane-1-carboxylate	[9]
Synonyms	1-(Aminomethyl)-cyclopropanecarboxylic acid ethyl ester	[7]
CAS Number	400840-94-0 (Free Base) 362703-20-6 (HCl Salt)	[4][5]
Molecular Formula	C ₇ H ₁₃ NO ₂ (Free Base) C ₇ H ₁₄ ClNO ₂ (HCl Salt)	[4][5][9]
Molecular Weight	143.18 g/mol (Free Base) 179.64 g/mol (HCl Salt)	[4][5][10]
Appearance	Liquid (Free Base) Solid (HCl Salt)	[6][7]
Storage Conditions	Store under -20°C, sealed, in a dry, dark place.	[5][10]
SMILES	CCOC(=O)C1(CN)CC1	[7][9]
InChI Key	IWPIXNGIFMRSAU-UHFFFAOYSA-N (HCl Salt)	[6]

Spectroscopic Signature Analysis

While experimental spectra should always be acquired for confirmation, the structure of **Ethyl 1-(aminomethyl)cyclopropanecarboxylate** allows for the confident prediction of its key spectroscopic features.

- ¹H NMR:** The spectrum would be characterized by several distinct regions. The ethyl group will present as a quartet around 4.1 ppm (-O-CH₂-CH₃) and a triplet around 1.2 ppm (-O-CH₂-CH₃). The aminomethyl protons (-CH₂-NH₂) would likely appear as a singlet around 2.8-3.0 ppm. The diastereotopic protons of the cyclopropane ring are highly characteristic and will appear as complex multiplets in the upfield region, typically between 0.5 and 1.5 ppm.

[11] The NH₂ protons may appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

- ¹³C NMR: The carbonyl carbon of the ester will be the most downfield signal, expected around 170-175 ppm. The carbons of the ethyl group will appear around 60 ppm (-CH₂-) and 14 ppm (-CH₃). The quaternary carbon of the cyclopropane ring will be found around 30-35 ppm, while the methylene carbons of the ring will be further upfield, typically below 20 ppm. The aminomethyl carbon (-CH₂NH₂) would be expected in the 40-45 ppm range.
- FT-IR: The infrared spectrum will be dominated by a strong C=O stretch from the ester group at approximately 1720-1740 cm⁻¹. [12] The N-H stretching of the primary amine will be visible as one or two bands in the 3300-3500 cm⁻¹ region. C-H stretches from the aliphatic and cyclopropyl groups will appear just below 3000 cm⁻¹. A characteristic C-O stretch from the ester will also be present in the 1100-1300 cm⁻¹ range.

Section 3: Synthesis and Mechanistic Considerations

The synthesis of **Ethyl 1-(aminomethyl)cyclopropanecarboxylate** is a multi-step process that requires careful control of reaction conditions. A common and reliable approach involves the construction of the cyclopropane ring followed by functional group interconversion.

Experimental Protocol: A Representative Synthesis Route

This protocol outlines a plausible synthesis starting from a commercially available diethyl malonate derivative. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Cyclopropanation via Dibromide Alkylation

- Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (250 mL).
- Base Formation: Add sodium metal (1.1 eq) in small portions to the ethanol to generate a solution of sodium ethoxide. Causality: Sodium ethoxide is a strong, non-nucleophilic base

ideal for deprotonating the acidic α -proton of diethyl malonate without causing significant ester hydrolysis.

- **Substrate Addition:** Cool the solution to 0°C and add diethyl malonate (1.0 eq) dropwise. Stir for 30 minutes.
- **Alkylation:** Add 1,2-dibromoethane (1.1 eq) dropwise, keeping the temperature below 10°C. After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. **Causality:** The malonate enolate acts as a nucleophile, first displacing one bromide. The second intramolecular alkylation then occurs to form the cyclopropane ring, a classic approach for cyclopropane synthesis.
- **Workup:** Cool the reaction, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure. The resulting crude product is diethyl cyclopropane-1,1-dicarboxylate.

Step 2: Selective Hydrolysis and Decarboxylation

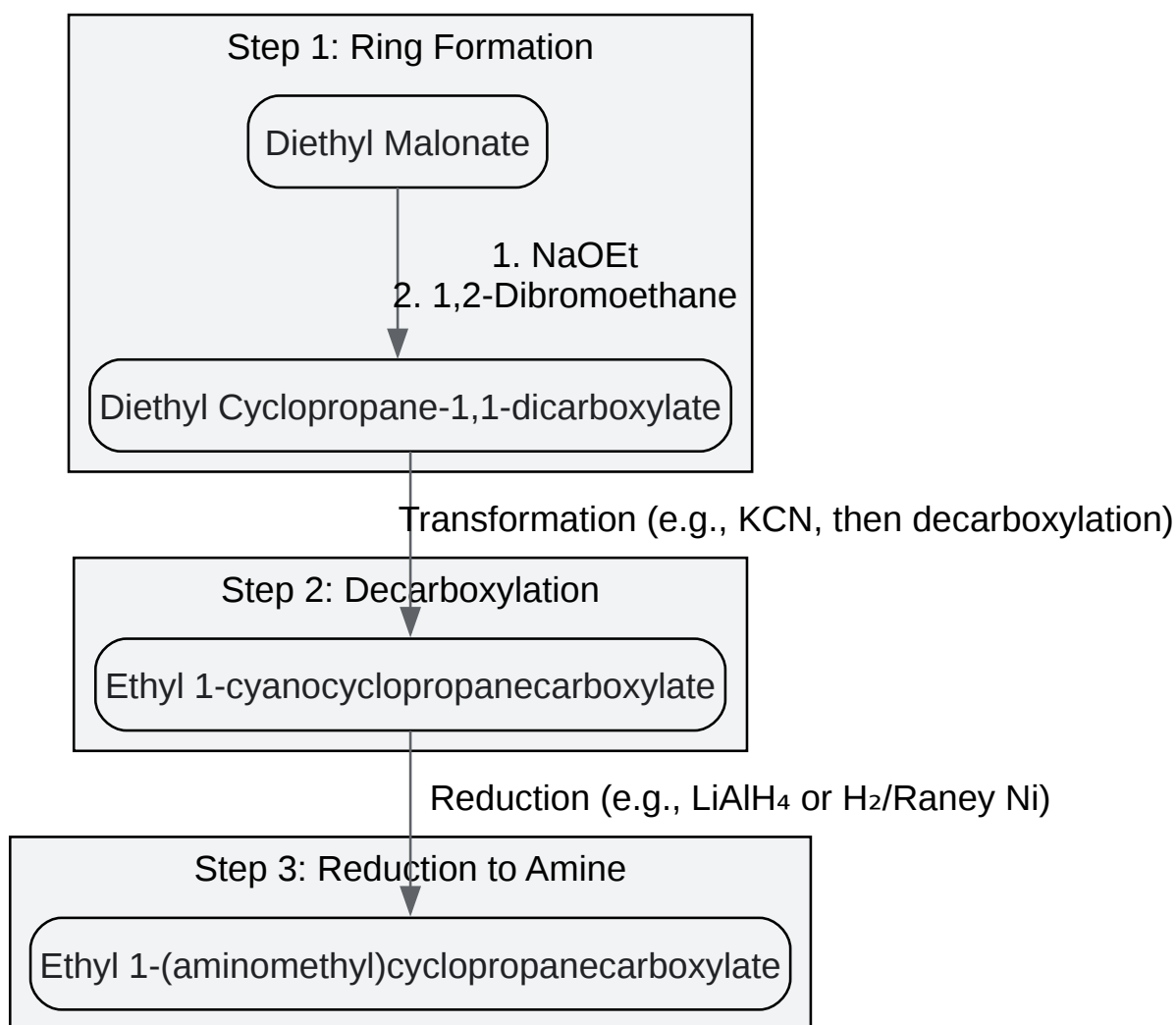
- **Hydrolysis:** Dissolve the crude diester in ethanol and add a solution of potassium hydroxide (1.05 eq) in water. Stir at room temperature overnight. **Causality:** Using a slight excess of one equivalent of base selectively hydrolyzes one of the two ester groups to a carboxylate salt.
- **Acidification & Decarboxylation:** Carefully acidify the mixture with 6M HCl to pH ~2. Heat the mixture to 80-100°C until gas evolution (CO₂) ceases. **Causality:** The resulting geminal carboxylic acid-ester is thermally unstable and readily decarboxylates upon heating in acidic conditions to yield ethyl cyclopropanecarboxylate.
- **Extraction:** Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the mono-ester.

Step 3: Functionalization and Reduction (Curtius Rearrangement)

- **Acid Formation:** Hydrolyze the remaining ester group using excess NaOH, followed by acidic workup to obtain 1-cyclopropanecarboxylic acid.

- **Acyl Azide Formation:** Treat the carboxylic acid with diphenylphosphoryl azide (DPPA) or thionyl chloride followed by sodium azide. Causality: This converts the carboxylic acid into a reactive acyl azide, the key intermediate for the Curtius rearrangement.
- **Rearrangement & Trapping:** Gently heat the acyl azide solution in the presence of ethanol. The azide rearranges to an isocyanate with loss of N_2 gas, which is immediately trapped by the ethanol solvent to form an ethyl carbamate.
- **Deprotection:** Hydrolyze the carbamate under strong acidic or basic conditions to liberate the primary amine, yielding the final product's precursor acid.
- **Final Esterification:** Perform a Fischer esterification on the resulting 1-(aminomethyl)cyclopropanecarboxylic acid using ethanol and a catalytic amount of strong acid (e.g., H_2SO_4) to yield the target molecule.^[13]

Visualization: Synthesis Workflow



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Caption: A simplified workflow for the synthesis of the target compound.

Section 4: Applications in Medicinal Chemistry and Drug Discovery

The true value of **Ethyl 1-(aminomethyl)cyclopropanecarboxylate** is realized in its application as a constrained building block for creating sophisticated, biologically active molecules.

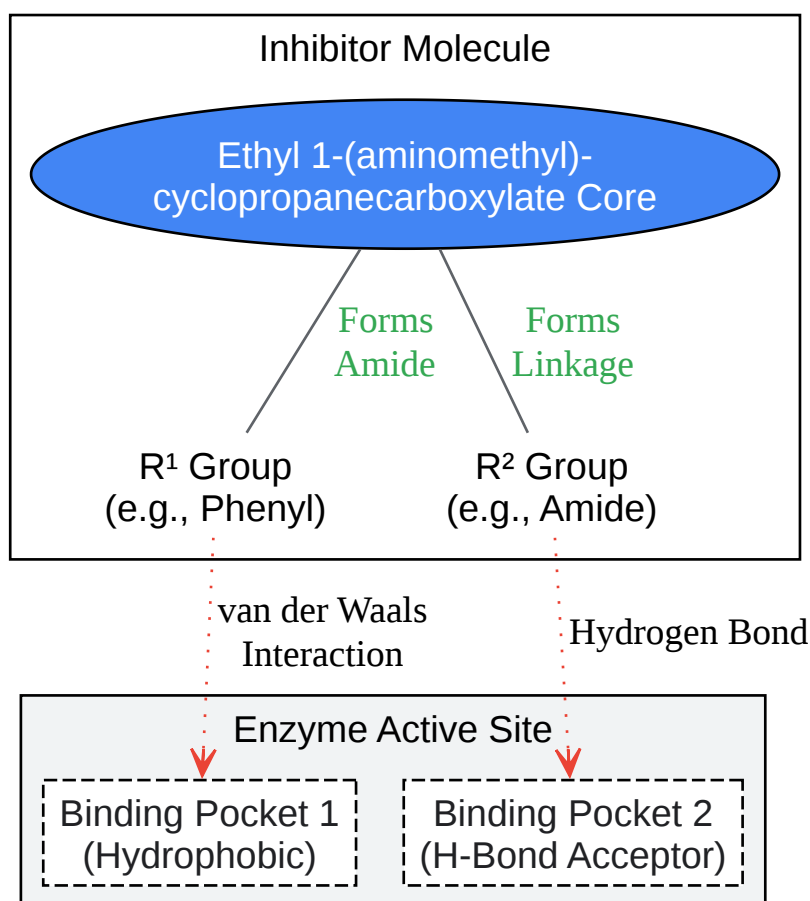
Role as a Constrained Amino Acid Surrogate

In peptide and small molecule drug design, controlling conformation is key to achieving high potency and selectivity. This molecule serves as a rigid scaffold that can replace more flexible elements, such as glycine or alanine residues in a peptide chain.

- **Enzyme Inhibitors:** The compound is a known building block for synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[8] The rigid cyclopropane core helps to correctly position the key pharmacophoric elements—the amine and the ester (or subsequent amide)—for optimal interaction within the enzyme's active site.
- **Anticonvulsants:** Research has shown that derivatives synthesized from this core structure exhibit promising anticonvulsant activity.[14] The cyclopropane moiety can modulate lipophilicity and metabolic stability, properties crucial for CNS-active drugs.
- **General Drug Design:** The cyclopropyl fragment is frequently used to address common drug discovery challenges, including enhancing metabolic stability, increasing brain permeability, and reducing off-target effects.[2]

Visualization: Incorporation into a Bioactive Scaffold

The following diagram illustrates how the rigid nature of the aminomethyl-cyclopropane core can orient functional groups (R^1 and R^2) toward specific binding pockets in a hypothetical enzyme active site.



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Caption: Role of the cyclopropane core in orienting pharmacophores.

Section 5: Safety, Handling, and Storage Protocols

As with any laboratory chemical, adherence to strict safety protocols is non-negotiable. This compound and its precursors require careful handling to ensure researcher safety and maintain compound integrity.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.^[15] Avoid contact with skin and eyes.^[15] In case of contact, rinse immediately and thoroughly with water.

- **Storage:** The compound is sensitive to temperature and should be stored in a freezer at or below -20°C.[5] The container must be tightly sealed and protected from moisture and light to prevent degradation.[5] For the hydrochloride salt, which is a solid, storage in a desiccator may also be advisable.
- **Incompatibilities:** Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause decomposition or violent reactions.[16][17]
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[16]

By following these guidelines, researchers can safely and effectively utilize **Ethyl 1-(aminomethyl)cyclopropanecarboxylate** in their synthetic endeavors.

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